molecular formula C10H11ClF3N B3232969 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine CAS No. 1349709-00-7

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine

Cat. No.: B3232969
CAS No.: 1349709-00-7
M. Wt: 237.65
InChI Key: MGTQWRSWRLZKOA-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and an amine source under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and amination. Common reagents used in this synthesis include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the amine group, followed by the addition of the desired nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-phenyl)-ethylamine: Similar structure but lacks the trifluoromethyl group.

    4-Chloro-phenyl-amine: Contains the chloro-substituted phenyl ring but lacks the butylamine chain.

    4,4,4-Trifluoro-butylamine: Contains the trifluoromethyl group but lacks the chloro-substituted phenyl ring.

Uniqueness

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine is unique due to the combination of the chloro-substituted phenyl ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4,4,4-trifluorobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c11-9-3-1-7(2-4-9)8(6-15)5-10(12,13)14/h1-4,8H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQWRSWRLZKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212983
Record name Benzeneethanamine, 4-chloro-β-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349709-00-7
Record name Benzeneethanamine, 4-chloro-β-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349709-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanamine, 4-chloro-β-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
Reactant of Route 2
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
Reactant of Route 3
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
Reactant of Route 4
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
Reactant of Route 5
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
Reactant of Route 6
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine

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